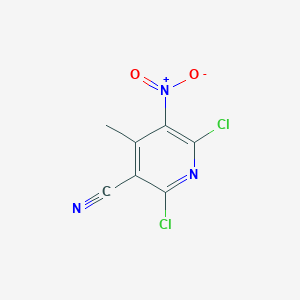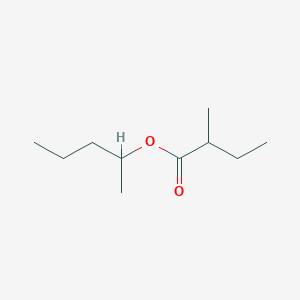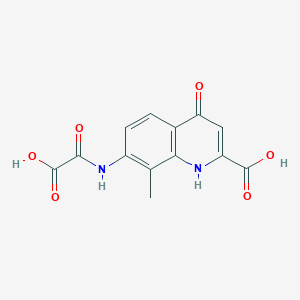![molecular formula C40H30N4O5 B14609232 N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide CAS No. 60498-44-4](/img/structure/B14609232.png)
N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is a complex organic compound with a molecular formula of C28H24N2O3 This compound is characterized by its unique structure, which includes two benzamide groups connected by an oxybis(phenylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide typically involves the reaction of 4,4’-oxydianiline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}diacetamide
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}bis(2-methylbenzamide)
- 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
Uniqueness
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
60498-44-4 |
|---|---|
Fórmula molecular |
C40H30N4O5 |
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
2-benzamido-N-[4-[4-[(2-benzamidobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C40H30N4O5/c45-37(27-11-3-1-4-12-27)43-35-17-9-7-15-33(35)39(47)41-29-19-23-31(24-20-29)49-32-25-21-30(22-26-32)42-40(48)34-16-8-10-18-36(34)44-38(46)28-13-5-2-6-14-28/h1-26H,(H,41,47)(H,42,48)(H,43,45)(H,44,46) |
Clave InChI |
TYQVVCGLULDKTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)




![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)





